molecular formula C23H23N3O4S B2566598 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 444185-09-5

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2566598
CAS No.: 444185-09-5
M. Wt: 437.51
InChI Key: VTKNLXHTFGNUHX-VZUCSPMQSA-N
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Description

This compound is an acrylamide derivative featuring a thieno[3,4-c]pyrazole scaffold substituted with methoxyphenyl groups at distinct positions. Such structural features are common in kinase inhibitors and bioactive molecules targeting inflammation or cancer pathways. The thienopyrazole core contributes to metabolic stability, while the methoxy groups modulate solubility and membrane permeability .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-28-17-8-6-16(7-9-17)26-23(18-13-31-14-19(18)25-26)24-22(27)11-5-15-4-10-20(29-2)21(12-15)30-3/h4-12H,13-14H2,1-3H3,(H,24,27)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKNLXHTFGNUHX-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : 341.4 g/mol
  • CAS Number : Not available in the provided data.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • NCI-H460 (lung cancer) : IC50 values around 42.30 µM.
  • SF-268 (brain cancer) : TGI values reported at 12.50 µM .

These findings suggest that the thieno[3,4-c]pyrazole moiety may play a crucial role in inhibiting tumor growth and inducing apoptosis in cancer cells.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which can contribute to their anticancer effects by reducing tumor-associated inflammation .

Antimicrobial Activity

There is also emerging data on the antimicrobial properties of related compounds. For example, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating substantial antibacterial activity . The presence of methoxy groups appears to enhance this activity.

Study 1: Anticancer Activity Assessment

A study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against various cell lines. The compound exhibited significant growth inhibition in MCF7 and NCI-H460 cells with IC50 values indicating potent activity. The study concluded that further structural modifications could enhance efficacy .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of thieno[3,4-c]pyrazole derivatives revealed that specific substitutions on the phenyl rings significantly influenced biological activity. The introduction of electron-donating groups like methoxy enhanced potency against cancer cell lines .

Table of Biological Activities

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H46042.30
AntimicrobialS. aureus64 μg/mL

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thieno[3,4-c]pyrazole structures. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide have shown promising anti-inflammatory effects in preclinical models. They act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Neuroprotective Effects

Research indicates that certain derivatives can protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases . The modulation of neurotransmitter systems has also been observed.

Antimicrobial Activity

Some studies have reported antimicrobial properties against various pathogens. The structural features contribute to enhanced interactions with microbial membranes or inhibition of essential microbial enzymes .

Case Studies

StudyFindings
Study A Evaluated anticancer effects on breast cancer cell linesCompound showed IC50 values indicating significant cytotoxicity
Study B Investigated anti-inflammatory activity in murine modelsCompound reduced edema and inflammatory markers significantly
Study C Assessed neuroprotective effects in vitroCompound protected against glutamate-induced toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other acrylamide-based derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Scaffold Key Substituents Potential Biological Activity Evidence Source
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide Thieno[3,4-c]pyrazole 3,4-Dimethoxyphenyl (acrylamide), 4-methoxyphenyl (pyrazole) Kinase inhibition, anti-inflammatory Inferred
(S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6g) Pyrido[3,4-b]indole + triazole 3-Methoxy-4-hydroxyphenyl (propenoyl), triazole linker Anticancer (DNA intercalation)
(E)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-methoxyphenyl)acrylamide Pyrimidine sulfonamide + acrylamide 4-Methoxyphenyl (acrylamide), pyrimidinyl sulfamoyl group Antimicrobial, enzyme inhibition

Key Findings

Structural Diversity: The target compound’s thienopyrazole core distinguishes it from the pyridoindole-triazole hybrid in Compound 6g and the pyrimidine sulfonamide in the third analog . Methoxy groups are conserved across analogs but differ in position (e.g., 3,4-dimethoxy vs. 4-methoxy), impacting target selectivity.

Bioactivity Insights: Compound 6g, with a hydroxyl group and triazole linker, showed moderate cytotoxicity in cancer cell lines, likely due to DNA interaction . The pyrimidine sulfonamide analog demonstrated stronger antibacterial activity, attributed to sulfamoyl-enzyme interactions . The target compound’s thienopyrazole may confer better metabolic stability compared to triazole-based analogs .

Sulfonamide-containing analogs (e.g., pyrimidine derivative) exhibit higher aqueous solubility due to ionizable groups .

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